molecular formula C11H13BrN2O B2400723 3-Bromo-5-(pyrrolidin-1-yl)benzamide CAS No. 2091999-63-0

3-Bromo-5-(pyrrolidin-1-yl)benzamide

Cat. No.: B2400723
CAS No.: 2091999-63-0
M. Wt: 269.142
InChI Key: CFZPSLSLDOOWOW-UHFFFAOYSA-N
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Description

3-Bromo-5-(pyrrolidin-1-yl)benzamide is an organic compound with the molecular formula C11H13BrN2O It is characterized by the presence of a bromine atom at the third position and a pyrrolidine ring at the fifth position of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(pyrrolidin-1-yl)benzamide typically involves the bromination of 5-(pyrrolidin-1-yl)benzamide. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The process involves the following steps:

    Starting Material: 5-(pyrrolidin-1-yl)benzamide.

    Bromination: The starting material is treated with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, at a controlled temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(pyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-(pyrrolidin-1-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(morpholin-4-yl)benzamide: Similar structure with a morpholine ring instead of a pyrrolidine ring.

    3-Bromo-5-(piperidin-1-yl)benzamide: Contains a piperidine ring in place of the pyrrolidine ring.

    3-Chloro-5-(pyrrolidin-1-yl)benzamide: Chlorine atom replaces the bromine atom.

Uniqueness

3-Bromo-5-(pyrrolidin-1-yl)benzamide is unique due to the specific combination of the bromine atom and the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-5-pyrrolidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-9-5-8(11(13)15)6-10(7-9)14-3-1-2-4-14/h5-7H,1-4H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZPSLSLDOOWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC(=C2)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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